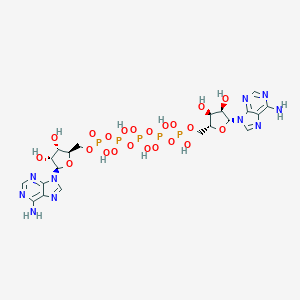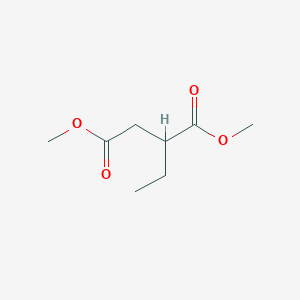
Dimethyl ethylsuccinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethyl ethylsuccinate-related compounds often involves complex reactions, including condensation and catalysis. For example, the synthesis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone, a compound related to dimethyl ethylsuccinate, demonstrates the intricate process of chemical synthesis involving multiple steps and specific reagents to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl ethylsuccinate is characterized using various spectroscopic techniques, including NMR, UV-Vis, FT-IR, and Mass spectroscopy. These techniques allow for a detailed understanding of the compound's molecular geometry, electronic structure, and intermolecular interactions. For instance, studies have shown the formation of dimers through intermolecular hydrogen bonding, highlighting the importance of molecular structure in understanding the compound's chemical behavior.
Chemical Reactions and Properties
Dimethyl ethylsuccinate and its analogs undergo various chemical reactions that define their chemical properties. Reactions such as electroreduction have been studied, where dimeric products are formed from the electrolysis of related compounds, demonstrating the reactivity and potential applications of these molecules in synthetic chemistry.
Physical Properties Analysis
The physical properties of dimethyl ethylsuccinate-related compounds, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are often determined through experimental studies and are essential for the practical use of the compounds in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of dimethyl ethylsuccinate-related compounds, including reactivity, stability, and interaction with other molecules, are key factors in their applications. Quantum chemical calculations, such as DFT (Density Functional Theory), provide insights into the electronic structure and chemical reactivity of these compounds, aiding in the design of new molecules with desired chemical properties.
Wissenschaftliche Forschungsanwendungen
Medical Applications :
- Neuroinflammation and Multiple Sclerosis : Ethyl pyruvate, a redox analogue of dimethyl fumarate, shows promise in ameliorating experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis. It affects encephalitogenic T cells and macrophages, reducing inflammatory immune response in the central nervous system and gut-associated lymphoid tissue (Djedovic et al., 2017).
- Cancer Therapeutics : Natural product-derived chemotherapeutic agents, including dimethyl succinyl betulinic acid, show potential as clinical trial candidates for treating various diseases, including AIDS and cancer (Lee, 2010).
- Immunomodulation : Dimethyl fumarate targets the glycolytic enzyme GAPDH and aerobic glycolysis, modulating immune responses. This provides a therapeutic target in autoimmune diseases (Kornberg et al., 2018).
Chemistry and Biochemistry :
- Synthesis and Modification : Studies include the chemoenzymatic synthesis of citramalic acid and the systematic investigation of EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates (Yang et al., 1992), (Totaro et al., 2016).
Microbiology and Ecological Studies :
- Microbial Community Analysis : Dimethyl sulfoxide is evaluated as a preservative for microbial communities, demonstrating minimal impact on community structure compared to other preservatives (Lee et al., 2018).
Pharmacology and Toxicology :
- Toxicity Studies : Research includes the initial hazard assessment of related chemical compounds and the effects of dimethyl sulfoxide in experimental brain injury (Matsumoto et al., 2021), (Brown et al., 1980).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Dimethyl ethylsuccinate are not mentioned in the search results, studies on similar compounds like Dimethyl fumarate suggest potential future directions in various disease models, particularly in targeting specific intracellular signal transduction cascades in cancer .
Eigenschaften
IUPAC Name |
dimethyl 2-ethylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-6(8(10)12-3)5-7(9)11-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLQHQXWZLBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891890 | |
| Record name | Dimethyl ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl ethylsuccinate | |
CAS RN |
14035-95-1 | |
| Record name | 1,4-Dimethyl 2-ethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl ethylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ethylsuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ETHYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P939E7Q3OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



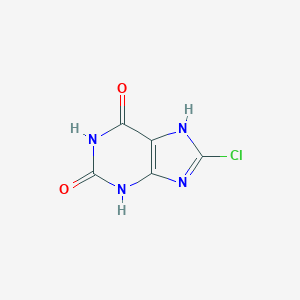
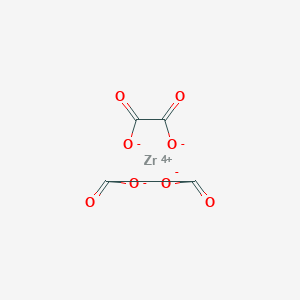
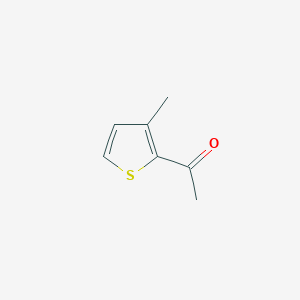
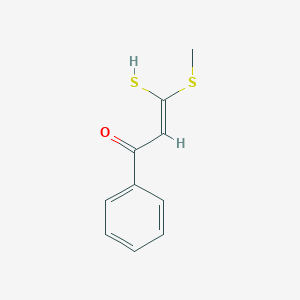
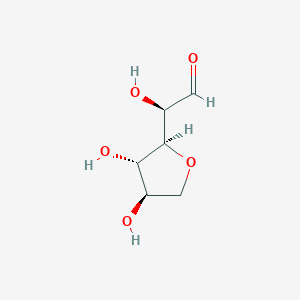
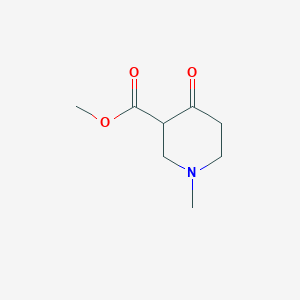
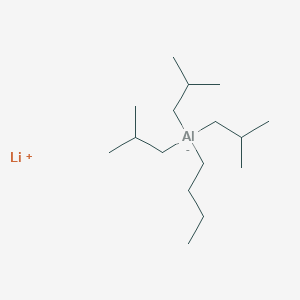
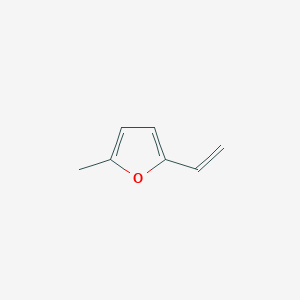
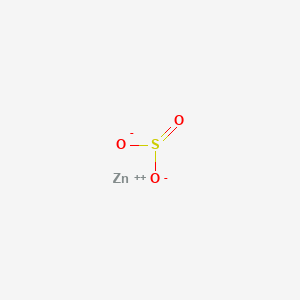
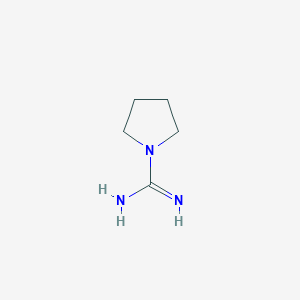
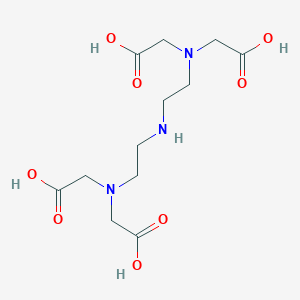
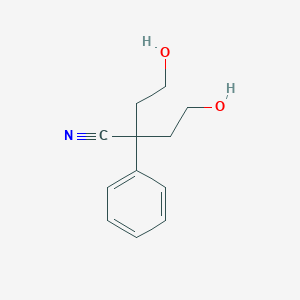
![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
